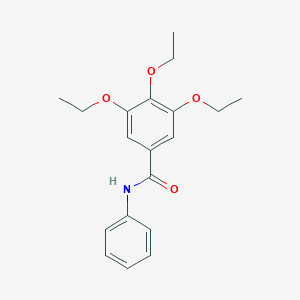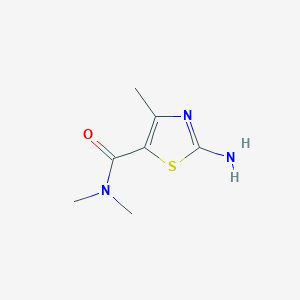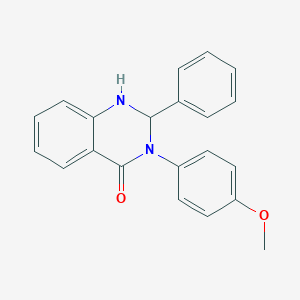
3,4,5-triethoxy-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-triethoxy-N-phenylbenzamide is a chemical compound that has attracted significant interest in recent years due to its potential applications in scientific research. This compound is a member of the benzamide family, which has been extensively studied for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 3,4,5-triethoxy-N-phenylbenzamide is not fully understood. However, it has been proposed that this compound exerts its biological effects through the inhibition of cyclooxygenase-2 (COX-2) activity. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, 3,4,5-triethoxy-N-phenylbenzamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, 3,4,5-triethoxy-N-phenylbenzamide has also been shown to possess anti-tumor activity. Specifically, this compound has been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. The exact mechanism by which 3,4,5-triethoxy-N-phenylbenzamide exerts its anti-tumor effects is not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,4,5-triethoxy-N-phenylbenzamide is its potential as a lead compound for the development of novel anti-inflammatory and analgesic drugs. However, there are also several limitations associated with this compound. For example, 3,4,5-triethoxy-N-phenylbenzamide may exhibit poor solubility in aqueous solutions, which can limit its use in certain experimental settings. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several exciting directions for future research on 3,4,5-triethoxy-N-phenylbenzamide. One potential avenue of investigation is the development of novel analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 3,4,5-triethoxy-N-phenylbenzamide and to optimize its therapeutic potential. Finally, the anti-tumor activity of this compound warrants further investigation, particularly in the context of combination therapy with other anti-cancer agents.
Synthesemethoden
The synthesis of 3,4,5-triethoxy-N-phenylbenzamide involves a multi-step process that begins with the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with aniline to produce 3,4,5-trimethoxy-N-phenylbenzamide. The final step involves the ethylation of the amide group using ethyl iodide and potassium carbonate to yield 3,4,5-triethoxy-N-phenylbenzamide.
Wissenschaftliche Forschungsanwendungen
3,4,5-triethoxy-N-phenylbenzamide has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. As such, this compound has been extensively studied in the context of drug discovery and development. Specifically, 3,4,5-triethoxy-N-phenylbenzamide has been investigated for its potential as a lead compound for the development of novel anti-inflammatory and analgesic drugs.
Eigenschaften
CAS-Nummer |
6378-87-6 |
|---|---|
Produktname |
3,4,5-triethoxy-N-phenylbenzamide |
Molekularformel |
C19H23NO4 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
3,4,5-triethoxy-N-phenylbenzamide |
InChI |
InChI=1S/C19H23NO4/c1-4-22-16-12-14(13-17(23-5-2)18(16)24-6-3)19(21)20-15-10-8-7-9-11-15/h7-13H,4-6H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
NOMVGVWSWFCMSD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2 |
Andere CAS-Nummern |
6378-87-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)




![2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide](/img/structure/B185968.png)
![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)

![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)


![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)
